molecular formula C20H19N3O6S B15181846 2-(4-Hydroxy-1-methyl-2-oxo-3(1H)-quinolylazo-(p-phenylene)sulphonyl)ethyl acetate CAS No. 79641-34-2

2-(4-Hydroxy-1-methyl-2-oxo-3(1H)-quinolylazo-(p-phenylene)sulphonyl)ethyl acetate

Cat. No.: B15181846
CAS No.: 79641-34-2
M. Wt: 429.4 g/mol
InChI Key: BCRKMROUTXGSKN-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-1-methyl-2-oxo-3(1H)-quinolylazo-(p-phenylene)sulphonyl)ethyl acetate is a useful research compound. Its molecular formula is C20H19N3O6S and its molecular weight is 429.4 g/mol. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 2-[4-Hydroxy-1-methyl-2-oxo-3(1H)-quinolylazo-(p-phenylene)sulfonyl]ethyl acetate typically involves the azo coupling of 4-hydroxy-1-methyl-2-oxo-3(1H)-quinoline with p-phenylene-diamine, followed by sulfonation and esterification with acetic acid. The reactions generally require acidic or basic conditions, high purity solvents, and temperature control to ensure the desired product yield and purity.

  • Industrial Production Methods: : Industrial-scale production might involve multi-step synthesis with intermediates being isolated and purified before proceeding to the next step. This method ensures the compound is produced efficiently and cost-effectively while maintaining high purity standards.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation and Reduction: : This compound can undergo oxidation reactions to form quinone derivatives or reduction to form corresponding amines or hydroxyquinolines.

  • Common Reagents and Conditions

    • Oxidation: : Reagents like potassium permanganate or chromic acid.

    • Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride.

    • Substitution: : Various halogenating agents, acids, or bases depending on the desired substitution.

  • Major Products: : The primary products formed from these reactions include quinone derivatives, sulfonylated intermediates, and various substituted quinolines.

Scientific Research Applications: : 2-[4-Hydroxy-1-methyl-2-oxo-3(1H)-quinolylazo-(p-phenylene)sulfonyl]ethyl acetate has a broad spectrum of applications, particularly in:

  • Chemistry: : It serves as an intermediate in synthesizing more complex molecules and as a reagent in analytical chemistry.

  • Biology: : This compound is often used in enzyme-linked immunosorbent assays (ELISA) and other biochemical assays due to its stable chromophoric properties.

  • Medicine: : It plays a role in the development of pharmaceuticals, particularly in designing drugs targeting bacterial or viral enzymes.

  • Industry: : Utilized in the manufacture of dyes, pigments, and other materials requiring precise chemical properties.

Mechanism of Action: : The mechanism of action for this compound typically involves its interaction with specific molecular targets such as enzymes or receptors. Its effects can be attributed to the modulation of enzyme activity or receptor binding, impacting various biochemical pathways. For instance, its quinoline and azo functionalities allow it to interfere with nucleic acid processes or electron transport chains in microorganisms.

Comparison with Similar Compounds: : Compared to other azo compounds and quinoline derivatives, 2-[4-Hydroxy-1-methyl-2-oxo-3(1H)-quinolylazo-(p-phenylene)sulfonyl]ethyl acetate stands out due to its unique structural features and versatile applications.

  • Similar Compounds

    • Azo dyes such as Disperse Orange 1.

    • Quinoline derivatives like 4-hydroxyquinoline.

    • Sulfonated esters commonly used in industrial applications.

Its specific combination of functional groups renders it particularly useful in contexts where both chromophoric and pharmacological properties are desired.

What a journey, huh? Anything else you want to dive into about this fascinating compound?

Properties

CAS No.

79641-34-2

Molecular Formula

C20H19N3O6S

Molecular Weight

429.4 g/mol

IUPAC Name

2-[4-[(4-hydroxy-1-methyl-2-oxoquinolin-3-yl)diazenyl]phenyl]sulfonylethyl acetate

InChI

InChI=1S/C20H19N3O6S/c1-13(24)29-11-12-30(27,28)15-9-7-14(8-10-15)21-22-18-19(25)16-5-3-4-6-17(16)23(2)20(18)26/h3-10,25H,11-12H2,1-2H3

InChI Key

BCRKMROUTXGSKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCS(=O)(=O)C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3N(C2=O)C)O

Origin of Product

United States

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